molecular formula C32H55N3O9 B12291661 EnniatinK1

EnniatinK1

Cat. No.: B12291661
M. Wt: 625.8 g/mol
InChI Key: WOLNKVVWOKWVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EnniatinK1 involves the use of enniatin synthetase, a multifunctional enzyme that catalyzes the formation of the cyclohexadepsipeptide structure . The process typically involves the condensation of N-methyl amino acids and hydroxy acids in an alternating sequence. The reaction conditions often require a controlled environment to ensure the correct formation of the cyclic structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Fusarium species . The fungi are cultured under specific conditions that promote the production of enniatins. The compounds are then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: EnniatinK1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the N-methyl amino acid residues.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified biological activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C32H55N3O9

Molecular Weight

625.8 g/mol

IUPAC Name

3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3

InChI Key

WOLNKVVWOKWVJB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Origin of Product

United States

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